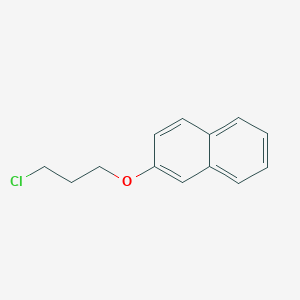

3-(2-Naphthyloxy)-1-chloropropane

Description

3-(2-Naphthyloxy)-1-chloropropane is an organochlorine compound featuring a propane backbone substituted with a chlorine atom at position 1 and a 2-naphthyloxy group (a naphthalene derivative bonded via an ether linkage) at position 2. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its chloro group and the aromatic stability of the naphthyl moiety.

Properties

CAS No. |

56231-42-6 |

|---|---|

Molecular Formula |

C13H13ClO |

Molecular Weight |

220.69 g/mol |

IUPAC Name |

2-(3-chloropropoxy)naphthalene |

InChI |

InChI=1S/C13H13ClO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 |

InChI Key |

QPVWDIOTNVVIDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCCl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Example Protocol from Literature:

| Parameter | Value/Description |

|---|---|

| Base | K₂CO₃ or NaOH |

| Solvent | DMF, DMSO, or toluene |

| Temperature | 15–80°C |

| Reaction Time | 6–24 hours |

| Yield | 64–95% (varies by conditions) |

Note : Reaction efficiency depends on solvent polarity and base strength. Polar aprotic solvents (e.g., DMF) enhance ion mobility, while bulky bases may hinder steric interactions.

Epoxidation and Ring-Opening Strategies

Alternative methods involve epoxidation of allyl ethers followed by regioselective ring-opening with chlorine. This approach is less direct but offers flexibility for functional group diversification.

Mechanism:

Advantages:

Limitations:

-

Step Complexity : Requires multi-step synthesis.

-

Byproduct Formation : Competing hydrolysis or elimination pathways may reduce yields.

Catalytic and Enzymatic Approaches

Modern methods employ catalysts or enzymes to improve reaction specificity and reduce waste.

Case Study: Lipase-Mediated Hydrolysis

Lipoprotein lipase catalyzes asymmetric hydrolysis of racemic precursors (e.g., 1,2-diacetoxy-3-chloropropane) to yield enantiomerically enriched intermediates. These intermediates are then alkylated with 2-naphthol.

| Parameter | Value/Description |

|---|---|

| Enzyme | Lipase (e.g., from Candida species) |

| Temperature | 25–50°C |

| Enantiomeric Excess (e.e.) | Up to 90% |

| Yield | 70–90% (after purification) |

Note : This method is particularly valuable for chiral synthesis but requires post-reaction purification to isolate the desired enantiomer.

Industrial-Scale Optimization

Patents highlight process improvements for scalability, including:

Example Industrial Protocol:

| Parameter | Value/Description |

|---|---|

| Catalyst | H-beta molecular sieve (4–10 g) |

| Solvent | Methylene dichloride (1000–1600 mL) |

| Temperature | 25–35°C |

| Reaction Time | 105–130 minutes |

| Yield | 92–93% (HPLC purity >99%) |

Purification and Characterization

Post-synthesis purification typically involves crystallization or chromatography :

-

Crystallization : Hexane or ethyl acetate-acetic acid (95:5) solvent mixtures yield >99% purity.

-

Chromatography : Silica gel columns with dichloromethane/ethyl acetate gradients isolate the target compound.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Nucleophilic Substitution | High yield, direct route | Sensitive to steric hindrance |

| Epoxidation | Regioselective, flexible functionalization | Multi-step, lower efficiency |

| Enzymatic | High enantiomeric excess | Limited scalability, enzyme cost |

| Catalytic (H-beta) | Reusable catalyst, high purity | Requires specific equipment for filtration |

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthyloxy)-1-chloropropane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Formation of 2-(3-aminopropoxy)naphthalene or 2-(3-thiopropoxy)naphthalene.

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of 2-(3-hydroxypropoxy)naphthalene.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyl compounds exhibit significant antimicrobial properties. For example, a series of synthesized dithiocarbamates derived from naphthyloxyalkanes were evaluated for their antimicrobial activity against various bacterial and fungal strains. The results indicated that certain derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, suggesting potential applications in treating infections caused by resistant strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-(2-Naphthyloxy)-1-chloropropane | 16 | Staphylococcus aureus |

| Fluconazole | 0.5 | Candida albicans |

| Ciprofloxacin | 0.03 | Escherichia coli |

Anticancer Research

This compound has been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways. For instance, the compound demonstrated an IC50 value of around 10 µM against non-small cell lung cancer (NSCLC) cells, indicating its potential as a therapeutic agent.

Cholinesterase Inhibition

Another significant application is in the field of neuropharmacology, where derivatives of naphthyl compounds have been studied as acetylcholinesterase inhibitors. These compounds can potentially be used in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of synthesized naphthalene-based derivatives against multiple pathogens, demonstrating that some compounds exhibited potent antibacterial effects comparable to established antibiotics. This underscores the importance of exploring naphthalene derivatives as alternatives in antimicrobial therapy .

- Anticancer Efficacy : In vivo studies using xenograft models showed that administration of naphthalene derivatives resulted in significant tumor volume reduction compared to control groups. This suggests that these compounds could be further developed as anticancer agents.

Mechanism of Action

The mechanism of action of 3-(2-Naphthyloxy)-1-chloropropane is not well-documented. similar naphthalene derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound* | C₁₃H₁₁ClO | ~218.68 | >200 (estimated) | Pharmaceutical intermediates |

| 1-Chloropropane | C₃H₇Cl | 78.54 | 46–47 | n-Propylamine synthesis |

| 2-Chloropropane | C₃H₇Cl | 78.54 | 35–36 | Solvent, alkylation reactions |

*Estimated values based on structural analogs.

Functional Derivatives and Analogues

- (3-Chloropropyl)triethoxysilane (CAS 5089-42-5) : Contains a triethoxysilyl group instead of naphthyloxy. This compound is used as a coupling agent in polymers and composites, highlighting how substituents dictate industrial applications .

- N-(3-Chloropropyl)dibutylamine (CAS 36421-15-5) : Features a tertiary amine group. Its higher logP (3.52) and boiling point (253°C) reflect increased hydrophobicity compared to this compound .

- 2-Chloro-3-(2-naphthyloxy)quinoxaline: A heterocyclic derivative with a quinoxaline core.

Toxicity and Environmental Behavior

- 1-Chloropropane: Causes pancreatic vacuolation in rats and has a NOAEL of 310 ppm .

- Allyl Chloride (3-Chloro-1-propene) : A structurally distinct compound with a double bond. Its adsorption behavior in zeolites differs significantly from 1-chloropropane due to polarity and molecular geometry, illustrating how functional groups impact separation processes .

Table 2: Toxicity and Adsorption Comparison

*Based on molecular simulation studies.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Naphthyloxy)-1-chloropropane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a protected naphthol derivative with a chloropropane intermediate. For example:

- Step 1: Protect the hydroxyl group of 2-naphthol using benzyl bromide and sodium hydride to prevent unwanted side reactions .

- Step 2: Synthesize the chloropropane backbone via a halohydrin reaction between epichlorohydrin and an alcohol (e.g., isopropanol), followed by amine substitution .

- Step 3: Couple the protected naphthol with the chloropropane intermediate using a strong base like sodium hydride .

Critical Factors: - Solvent Choice: Dichloromethane or DMF improves solubility and reaction efficiency .

- Base Selection: Sodium hydride vs. potassium carbonate affects reaction speed and byproduct formation .

- Temperature: Room temperature minimizes decomposition of sensitive intermediates .

Q. How can the purity of this compound be assessed post-synthesis?

Methodological Answer:

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Toxicology: Refer to naphthalene derivatives’ profiles; potential irritant to eyes/skin. Use fume hoods and PPE (gloves, goggles) .

- Storage: Keep in airtight containers away from oxidizing agents (e.g., peroxides) to prevent decomposition .

- Waste Disposal: Follow halogenated waste protocols due to the chlorine moiety .

Advanced Research Questions

Q. How to design experiments to address discrepancies in reported reaction yields for naphthyloxy chloropropane derivatives?

Methodological Answer:

- Controlled Parameter Testing: Systematically vary solvents (DMF vs. dichloromethane), bases (NaH vs. K₂CO₃), and temperatures to isolate yield-limiting factors .

- Byproduct Analysis: Use GC-MS or HPLC to identify side products (e.g., unreacted naphthol or over-alkylated derivatives) .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR to determine rate constants and optimize time-to-completion .

Q. How does the steric environment of the naphthyloxy group influence substitution reactions of this compound?

Methodological Answer:

- Crystallographic Data: X-ray studies show the naphthyloxy group introduces ~60–80° dihedral angles, hindering nucleophilic attack at the chlorine site .

- Computational Modeling: Use DFT calculations to map steric bulk effects on transition-state energies (e.g., higher activation energy for SN2 pathways) .

- Experimental Validation: Compare reactivity with less bulky analogs (e.g., phenyloxy derivatives) to quantify steric hindrance .

Q. What strategies resolve enantiomeric mixtures of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral Resolution: Employ enzymatic resolution with lipases or chiral stationary phases (e.g., cellulose-based columns) .

- Asymmetric Catalysis: Use palladium complexes with chiral ligands (e.g., BINAP) during coupling steps to induce enantioselectivity .

- Circular Dichroism (CD): Confirm enantiopurity by measuring Cotton effects at 220–250 nm .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer:

- Controlled Degradation Studies: Expose the compound to varying pH levels (1–6) and monitor decomposition via HPLC. Conflicting results may arise from trace metal contaminants (e.g., Fe³⁺) accelerating hydrolysis .

- Isolation of Degradants: Identify products (e.g., 2-naphthol or propylene derivatives) to infer degradation pathways .

Research Applications

Q. How is this compound utilized as an intermediate in medicinal chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.